6-Hydroxy-3,5-cyclopregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate polycyclic frameworks, which often exhibit interesting chemical and biological properties. This compound is characterized by its multiple fused rings and hydroxyl functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography or recrystallization to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.
Biology: The compound’s biological activity is of interest for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The polycyclic structure may allow the compound to interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(10-methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone: Similar structure with a methoxy group instead of a hydroxyl group.
(1aR,10aS)-10-hydroxy-3a,5a-dimethyltetradecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6(1H)-one: A related compound with a slightly different polycyclic framework.
Uniqueness
The uniqueness of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone lies in its specific polycyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)ethanone |
InChI |
InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3 |
InChI Key |
UGIARLNNAPRCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.